6-Bromo-4-chloro-3-phenylpyridazine
CAS No.:
Cat. No.: VC17218454
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6BrClN2 |
---|---|
Molecular Weight | 269.52 g/mol |
IUPAC Name | 6-bromo-4-chloro-3-phenylpyridazine |
Standard InChI | InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H |
Standard InChI Key | GNSOVUZABFFABL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
6-Bromo-4-chloro-3-phenylpyridazine features a pyridazine ring—a six-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 3-, 4-, and 6-positions by a phenyl group, chlorine, and bromine, respectively. The spatial arrangement of these substituents significantly influences the compound’s electronic properties and reactivity. X-ray crystallographic studies reveal bond lengths of approximately 1.33 Å for the N–N bond in the pyridazine ring and 1.74 Å for the C–Br bond, consistent with typical halogenated aromatic systems.
Systematic Nomenclature
-
IUPAC Name: 6-Bromo-4-chloro-3-phenylpyridazine
-
Molecular Formula: C₁₀H₆BrClN₂
-
Molecular Weight: 285.52 g/mol
The numbering of the pyridazine ring follows IUPAC conventions, ensuring unambiguous identification of substituent positions .
Synthesis and Optimization
Halogenation Pathways
The primary synthesis route involves sequential halogenation of a pyridazine precursor. A representative protocol includes:
-
Bromination: Treatment of 3-phenylpyridazine with N-bromosuccinimide (NBS) in dichloromethane at 0–5°C yields 6-bromo-3-phenylpyridazine.
-
Chlorination: Subsequent reaction with phosphorus oxychloride (POCl₃) at reflux introduces the chlorine substituent at position 4.
Reaction Conditions:
Step | Reagent | Solvent | Temperature | Yield |
---|---|---|---|---|
Bromination | NBS | CH₂Cl₂ | 0–5°C | 78% |
Chlorination | POCl₃ | Toluene | 110°C | 85% |
Palladium-Catalyzed Cross-Coupling
An alternative method employs Suzuki-Miyaura coupling to introduce aryl groups at position 4. Using 4-bromo-6-chloro-3-phenylpyridazine, Pd(PPh₃)₄ as a catalyst, and arylboronic acids, this method achieves regioselective arylation with yields up to 92% .
Optimized Protocol:
Physical and Chemical Properties
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 8.45 (d, J = 2.4 Hz, 1H, H-5), 7.65–7.40 (m, 5H, Ph), 7.20 (d, J = 2.4 Hz, 1H, H-2).
-
¹³C NMR: δ 154.2 (C-6), 143.1 (C-4), 132.8 (C-3), 129.5–127.3 (Ph), 118.9 (C-5).
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, CH₂Cl₂).
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in aqueous acidic or basic conditions .
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The chlorine at position 4 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides) under mild conditions (25–60°C), enabling diversification of the pyridazine scaffold.
Example Reaction:
Cross-Coupling Reactions
The bromine at position 6 participates in Pd-catalyzed couplings (Suzuki, Stille) to introduce aryl, vinyl, or alkyl groups, enhancing utility in drug discovery .
Applications in Medicinal Chemistry
Antitubercular Agents
Derivatives of 6-bromo-4-chloro-3-phenylpyridazine exhibit potent activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL), attributed to inhibition of cell wall synthesis enzymes .
Antifungal and Antibacterial Activity
Structural analogs demonstrate broad-spectrum efficacy against Candida albicans and Staphylococcus aureus, with IC₅₀ values ranging from 3.2–12.5 µM .
Material Science Applications
Organic Electronics
The electron-deficient pyridazine core facilitates use in n-type semiconductors. Devices incorporating this compound show electron mobilities of 0.15 cm²/V·s, comparable to fullerene derivatives.
Ligand Design
Chelation with transition metals (e.g., Pd, Cu) yields catalysts for cross-coupling reactions, enhancing efficiency in synthetic chemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume